molecular formula C23H19N3O2S B2664465 N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 1903058-91-2

N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide

Cat. No.: B2664465
CAS No.: 1903058-91-2
M. Wt: 401.48
InChI Key: JHRNWVXAGUODMG-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide is a synthetic organic compound characterized by a biphenyl core substituted with a sulfonamide group at the 3-position and a 2,4'-bipyridinylmethyl moiety. The sulfonamide group (-SO₂NH₂) is a well-known pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinase inhibitors) .

Properties

IUPAC Name

3-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-29(28,22-10-4-8-20(16-22)18-6-2-1-3-7-18)26-17-21-9-5-13-25-23(21)19-11-14-24-15-12-19/h1-16,26H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRNWVXAGUODMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Bipyridinium salts.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: N-alkyl or N-acyl sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide is used as a ligand in coordination complexes. Its ability to coordinate with various metal ions makes it valuable in catalysis and the development of new materials .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. The bipyridine moiety can interact with biological targets, while the sulfonamide group is known for its pharmacological activity .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide involves its interaction with metal ions and biological targets. The bipyridine unit coordinates with metal ions, forming stable complexes that can catalyze various reactions. The sulfonamide group can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : Crystallographic data for analogs (e.g., Compound A) may be refined using SHELX software, a standard in small-molecule crystallography .
  • Synthetic Challenges : The absence of halogen substituents in the target compound may simplify synthesis compared to halogenated analogs (e.g., Compound A).

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 342.43 g/mol

Biological Activity Overview

Research indicates that compounds with sulfonamide structures often exhibit significant biological activities. The following sections detail specific activities observed for this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of sulfonamide derivatives:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer) .
CompoundCell LineIC50 (μM)
37HCT-11636
37HeLa34
46MCF-7<71

The mechanism of action appears to involve inducing apoptosis through mitochondrial membrane potential disruption and caspase activation .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. In studies focusing on related compounds, moderate to good antibacterial activity was observed:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound showed MIC values ranging from 0.17 to >3.75 mg/mL against various bacterial strains .
BacteriumMIC (mg/mL)
B. cereus0.23–0.70
E. coli>3.75

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide derivatives. Modifications in the bipyridine and biphenyl moieties can significantly influence biological activity:

  • Bipyridine Variation : The position and type of substituents on the bipyridine ring have been linked to enhanced anticancer activity.
  • Biphenyl Substituents : Changes in the biphenyl structure can modulate solubility and bioavailability, impacting overall potency.

Case Studies

A notable case study involved the synthesis of various sulfonamide derivatives where this compound was tested alongside other analogs:

  • Synthesis and Testing : The compound was synthesized through standard organic reactions involving bipyridine and biphenyl precursors.
  • Biological Evaluation : The synthesized compounds were evaluated for cytotoxicity and antimicrobial activity using standardized assays.

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